molecular formula C7H9N7O3S3 B12389114 CA inhibitor 2

CA inhibitor 2

Cat. No.: B12389114
M. Wt: 335.4 g/mol
InChI Key: AEJBYROBQLVJKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbonic anhydrase inhibitors are a class of compounds that suppress the activity of carbonic anhydrase enzymes. These enzymes are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Carbonic anhydrase inhibitors have been widely studied for their therapeutic potential in various medical conditions, including glaucoma, epilepsy, altitude sickness, and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic anhydrase inhibitors typically involves the introduction of a sulfonamide group, which is known to bind to the zinc ion in the active site of the enzyme. One common synthetic route involves the reaction of an amine with a sulfonyl chloride to form a sulfonamide. For example, the synthesis of acetazolamide, a well-known carbonic anhydrase inhibitor, involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with acetic anhydride .

Industrial Production Methods

Industrial production of carbonic anhydrase inhibitors often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes steps such as purification, crystallization, and formulation to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Carbonic anhydrase inhibitors primarily undergo substitution reactions, where the sulfonamide group interacts with the zinc ion in the enzyme’s active site. These inhibitors can also participate in oxidation and reduction reactions, depending on their chemical structure .

Common Reagents and Conditions

Common reagents used in the synthesis of carbonic anhydrase inhibitors include sulfonyl chlorides, amines, and acetic anhydride. Reaction conditions typically involve the use of solvents such as dichloromethane or dimethylformamide, and the reactions are often carried out at room temperature or under reflux .

Major Products Formed

The major products formed from these reactions are sulfonamide derivatives, which are the active compounds that inhibit the carbonic anhydrase enzyme. These products are typically purified and characterized using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy .

Scientific Research Applications

Carbonic anhydrase inhibitors have a wide range of scientific research applications:

Mechanism of Action

Carbonic anhydrase inhibitors exert their effects by binding to the zinc ion in the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons. The inhibition of this reaction disrupts various physiological processes, such as pH regulation and ion transport, which are critical for the survival and function of cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbonic anhydrase inhibitors are unique in their ability to selectively bind to the zinc ion in the enzyme’s active site. This selective binding allows for targeted inhibition of specific carbonic anhydrase isoforms, which can reduce side effects and improve therapeutic outcomes .

Properties

Molecular Formula

C7H9N7O3S3

Molecular Weight

335.4 g/mol

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C7H9N7O3S3/c1-14-3-9-12-6(14)18-2-4(15)10-5-11-13-7(19-5)20(8,16)17/h3H,2H2,1H3,(H2,8,16,17)(H,10,11,15)

InChI Key

AEJBYROBQLVJKR-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=NN=C(S2)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.